molecular formula C8H14O4 B8218060 Ethyl cis-4-hydroxytetrahydropyran-2-carboxylate

Ethyl cis-4-hydroxytetrahydropyran-2-carboxylate

Cat. No.: B8218060
M. Wt: 174.19 g/mol
InChI Key: QTTRVQVEPJZWQD-RQJHMYQMSA-N
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Description

Ethyl cis-4-hydroxytetrahydropyran-2-carboxylate is a tetrahydropyran derivative that serves as a versatile and valuable chiral building block in organic synthesis and pharmaceutical research . Its molecular structure, featuring both an ester and a hydroxyl functional group on a tetrahydropyran ring, makes it a critical intermediate for constructing complex, enantiomerically pure molecules . This compound is primarily utilized in the development of pharmaceutical intermediates, with particular importance in synthesizing potential drugs that target neurological and cardiovascular conditions . Furthermore, its scaffold is integral in creating molecules that exhibit therapeutic properties such as anti-inflammatory and antioxidant effects . The tetrahydropyran core is a common motif in medicinally active compounds, and the specific stereochemistry of the cis -4-hydroxy configuration provides a defined three-dimensional structure that is essential for binding to biological targets and achieving desired pharmacological activity. While the precise mechanism of action for this specific compound is dependent on the final molecule it is incorporated into, its value lies in its ability to impart specific stereochemical and physicochemical properties to drug candidates . Beyond pharmaceuticals, its application extends to the field of agrochemicals, where it contributes to the development of novel pesticides and herbicides . This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

ethyl (2S,4R)-4-hydroxyoxane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c1-2-11-8(10)7-5-6(9)3-4-12-7/h6-7,9H,2-5H2,1H3/t6-,7+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTTRVQVEPJZWQD-RQJHMYQMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(CCO1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1C[C@@H](CCO1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

p-Toluenesulfonic Acid-Mediated Prins Cyclization

The Prins cyclization reaction has emerged as a cornerstone for constructing tetrahydropyran rings. A notable approach involves the use of p-toluenesulfonic acid (p-TSA) to mediate the cyclization of acryloyl enol ethers. For example, (E)-ethyl 3-(but-3-en-1-yloxy)acrylate reacts with p-TSA in dichloromethane under reflux to yield ethyl 2-((2R*,4S*)-4-(tosyloxy)tetrahydro-2H-pyran-2-yl)acetate with a 93:7 diastereomeric ratio favoring the cis-2,4,6 isomer. The mechanism proceeds via protonation of the carbonyl group to form an oxocarbenium ion intermediate, followed by nucleophilic attack by the tosyl group. This method’s stereoselectivity arises from minimized steric repulsion in the transition state, favoring equatorial attack on the carbocation.

Post-Cyclization Functionalization

The tosyl group in the product serves as a versatile leaving group for subsequent substitution. Treatment of 4-tosyl tetrahydropyrans with cerium(III) chloride and sodium iodide in acetonitrile replaces the tosyloxy group with iodine, demonstrating the potential for introducing hydroxyl groups via hydrolysis. This two-step sequence—Prins cyclization followed by nucleophilic substitution—provides a pathway to Ethyl cis-4-hydroxytetrahydropyran-2-carboxylate, though direct hydrolysis conditions require optimization to retain ester integrity.

Silyl Enol Ether Prins Cyclization for cis-Diastereoselectivity

A high-yielding alternative employs silyl enol ethers in Prins cyclizations to achieve cis-2,6-disubstituted tetrahydropyran-4-ones. Reacting hydroxy silyl enol ethers with aldehydes in the presence of Lewis acids (e.g., BF₃·OEt₂) generates tetrahydropyran-4-ones with up to 97% yield and >95:5 dr. The stereochemical outcome is attributed to the thermodynamic favorability of the cis configuration at the newly formed quaternary center. For instance, the cyclization of alcohol 4 (derived from Weinreb amide intermediates) with benzaldehyde produces 5 with all-cis substituents.

Modular Substrate Design

Borane-Mediated Reductive Cyclization for cis-Diol Intermediates

Trialkylborane Reduction of β-Hydroxy Ketones

A patent describes the stereoselective synthesis of cis-1,3-diols via triethylborane-mediated reduction of β-hydroxy ketones. For example, treatment of tert-butyl 6-cyano-5-hydroxy-3-oxohexanoate with triethylborane and sodium borohydride in tetrahydrofuran yields [R-(R*,R*)]-1,1-dimethylethyl 6-cyano-3,5-dihydroxyhexanoate with a cis:trans ratio of 40:1. The boron reagent coordinates to the carbonyl oxygen, directing hydride delivery to the less hindered face and enforcing cis-diol geometry.

Application to Tetrahydropyran Synthesis

The cis-diol product can undergo acid-catalyzed cyclization to form the tetrahydropyran ring. For instance, heating the diol in methanol with hydrochloric acid facilitates hemiacetal formation, followed by esterification to install the ethyl carboxylate group. This approach mirrors the synthesis of related pyran derivatives reported in the MDPI study, where decarboxylation of chelidonic acid monoesters yields ethyl 4H-pyran-4-one-2-carboxylate.

Esterification and Decarboxylation Pathways

Condensation-Decarboxylation Sequence

The classical synthesis of pyran-4-one esters involves base-catalyzed condensation of diethyl oxalate with acetone, followed by acid hydrolysis and thermal decarboxylation. Incomplete hydrolysis of the diester intermediate generates a monoester (e.g., ethyl 4H-pyran-4-one-2-carboxylate), which undergoes copper-catalyzed decarboxylation in tetralin to afford the target compound. While this method reliably produces ethyl esters, stereochemical control at position 4 requires additional steps, such as asymmetric reduction or enzymatic resolution.

Direct Esterification of Hydroxypyrancarboxylic Acids

An alternative route involves esterification of preformed hydroxypyrancarboxylic acids. For example, reacting 4-hydroxytetrahydropyran-2-carboxylic acid with ethanol in the presence of DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) affords the ethyl ester. However, this method risks racemization at the hydroxyl-bearing carbon unless conducted under mild, non-acidic conditions.

Comparative Analysis of Synthetic Routes

MethodKey Reagentscis:trans RatioYield (%)Scalability
p-TSA Prins Cyclizationp-TSA, acryloyl enol ethers93:768Moderate
Silyl Enol Ether PrinsBF₃·OEt₂, silyl enol ethers>95:597High
Borane ReductionTriethylborane, NaBH₄40:175Industrial
DecarboxylationCu, 1,10-phenanthrolineN/A62Low

Chemical Reactions Analysis

Types of Reactions

Ethyl (2S,4R)-4-hydroxyoxane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group into a halide, which can then undergo further substitution.

Major Products

    Oxidation: Formation of 4-oxane-2-carboxylate derivatives.

    Reduction: Formation of ethyl (2S,4R)-4-hydroxyoxane-2-methanol.

    Substitution: Formation of ethyl (2S,4R)-4-chlorooxane-2-carboxylate or similar derivatives.

Scientific Research Applications

Organic Synthesis

Ethyl cis-4-hydroxytetrahydropyran-2-carboxylate serves as a versatile intermediate in organic synthesis. Its unique structural features make it suitable for the construction of complex molecules.

Key Synthetic Applications:

  • Chiral Building Block : The compound can be utilized as a chiral building block in the synthesis of various biologically active compounds. Its stereochemistry allows for the introduction of chirality into synthetic pathways, which is crucial for the development of enantiomerically pure substances used in pharmaceuticals .
  • Tetrahydropyran Derivatives : It can be transformed into various tetrahydropyran derivatives, which are important in the synthesis of natural products and other bioactive molecules. The tetrahydropyran ring is prevalent in numerous natural compounds, including sugars and alkaloids .

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its potential therapeutic applications.

Case Studies:

  • Anticancer Agents : Research has indicated that derivatives of tetrahydropyran compounds exhibit anticancer properties. For example, certain modifications to the this compound structure have been studied for their efficacy against various cancer cell lines, demonstrating promising results in preclinical studies .
  • Antiviral Activity : Some studies suggest that compounds containing the tetrahydropyran structure may possess antiviral activity, making them candidates for further exploration in antiviral drug development .

Biocatalytic Applications

The compound has also been investigated for its role in biocatalytic processes. Enzymatic transformations involving this compound can lead to the formation of valuable chiral intermediates.

Biocatalytic Processes:

  • Enzyme-Catalyzed Reactions : this compound can be used as a substrate for enzyme-catalyzed reactions that yield high enantiomeric excesses (ee) of desired products. For instance, biotransformations utilizing specific microbial strains have shown high yields and selectivities when this compound is employed as a starting material .

Mechanism of Action

The mechanism of action of Ethyl cis-4-hydroxytetrahydropyran-2-carboxylate is largely dependent on its functional groups and stereochemistry. The hydroxyl group can participate in hydrogen bonding and other interactions, while the ester group can undergo hydrolysis to release the corresponding acid and alcohol. These interactions and reactions enable the compound to act as a versatile intermediate in various chemical and biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Varying Hydroxyl Positions

The position of the hydroxyl group on the tetrahydropyran ring significantly impacts physicochemical properties. For example:

  • Ethyl 5-hydroxy-tetrahydro-pyran-2-carboxylate (CAS 110407-58-4) has a hydroxyl group at the 5-position instead of the 4-position. This positional isomer has a molecular formula of C₈H₁₄O₄ (MW 174.19) and is used in synthetic intermediates for bioactive molecules .
  • Ethyl tetrahydro-2H-pyran-2-carboxylate (CAS 110811-34-2) lacks a hydroxyl group entirely, resulting in reduced polarity and lower boiling points compared to hydroxylated analogs .

The cis-4-hydroxy configuration in the target compound likely enhances hydrogen-bonding capacity and solubility in polar solvents compared to non-hydroxylated derivatives.

Functional Group Variations

Substitution of the hydroxyl group with other functional groups alters reactivity and applications:

  • Ethyl 4-aminotetrahydro-2H-pyran-3-carboxylate (CAS 87439-10-9) replaces the hydroxyl with an amino group (C₈H₁₅NO₃, MW 173.21). This amino derivative exhibits basicity and nucleophilic reactivity, making it suitable for coupling reactions in drug discovery .
  • Methyl esters typically hydrolyze faster than ethyl esters under basic conditions .

Ester Group and Substituent Comparisons

Variations in ester groups and ring substituents influence stability and synthetic utility:

  • Ethyl tetrahydropyran-4-yl acetate (CAS 103260-44-2) features an acetate group (C₁₀H₁₆O₄, MW 200.23) with a higher boiling point (228.3°C) due to increased molecular weight and polarity .
  • Ethyl 4-(4-(dioxaborolan-2-yl)phenyl)tetrahydro-2H-pyran-4-carboxylate (CAS N/A) incorporates a boronate ester (C₁₄H₁₉BO₅, MW 278.11), enabling Suzuki-Miyaura cross-coupling reactions in medicinal chemistry .

Data Tables

Table 1: Key Properties of Ethyl cis-4-hydroxytetrahydropyran-2-carboxylate and Analogs

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Boiling Point (°C)
This compound* Not specified C₈H₁₄O₄ ~174.19 cis-4-OH, 2-ethyl ester Not available
Ethyl 5-hydroxy-tetrahydro-pyran-2-carboxylate 110407-58-4 C₈H₁₄O₄ 174.19 5-OH, 2-ethyl ester Not available
Ethyl tetrahydro-2H-pyran-2-carboxylate 110811-34-2 C₈H₁₄O₃ 158.19 No hydroxyl, 2-ethyl ester Not available
Ethyl 4-aminotetrahydro-2H-pyran-3-carboxylate 87439-10-9 C₈H₁₅NO₃ 173.21 4-NH₂, 3-ethyl ester Not available
Ethyl tetrahydropyran-4-yl acetate 103260-44-2 C₁₀H₁₆O₄ 200.23 4-acetate, 2-ethyl ester 228.3

*Estimated based on structural analogs.

Table 2: Functional Group Impact on Reactivity

Compound Key Functional Group Reactivity Profile
This compound cis-4-OH Hydrogen-bond donor; chiral center for asymmetric synthesis
Ethyl 4-aminotetrahydro-2H-pyran-3-carboxylate 4-NH₂ Nucleophilic amine for amidation or alkylation
Ethyl tetrahydropyran-4-yl acetate 4-acetate Electrophilic carbonyl for nucleophilic acyl substitution

Biological Activity

Ethyl cis-4-hydroxytetrahydropyran-2-carboxylate (CAS: 2570276-53-6) is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, synthesis, and applications, supported by relevant case studies and research findings.

This compound is characterized by the following chemical properties:

  • Molecular Formula : C8H14O4
  • Molecular Weight : 174.2 g/mol
  • IUPAC Name : rel-ethyl (2R,4S)-4-hydroxytetrahydro-2H-pyran-2-carboxylate
  • Purity : 97% .

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, research on related structures has shown their potential as PD-L1 antagonists, which are crucial in cancer immunotherapy. These compounds have demonstrated low nanomolar inhibitory activities against PD-L1, disrupting the PD-1/PD-L1 complex, thereby enhancing T-cell activation .

Enzyme Inhibition

The compound's structural features suggest potential interactions with various enzymes. In particular, studies have shown that related compounds can act as inhibitors of specific enzymes involved in metabolic pathways. The inhibition of these enzymes can lead to altered pharmacokinetics and therapeutic effects .

Synthesis Methods

This compound can be synthesized through various methods, including biocatalytic processes that yield high enantiomeric excess and reaction yields. For example, the use of Rhizopus stolonifer and other microorganisms has been effective in producing chiral alcohols and acids that are precursors for such compounds .

Study on PD-L1 Inhibition

In a study evaluating the biological activity of several novel compounds, this compound was included in a series of tests for PD-L1 inhibition. The results indicated that while it showed some activity, further modifications could enhance its efficacy. The study also highlighted the importance of structural modifications in improving binding affinity to PD-L1 .

Biocatalytic Synthesis

A significant case study involved the biocatalytic synthesis of ethyl derivatives using Acinetobacter calcoaceticus. This method demonstrated a conversion rate exceeding 95% for related esters, showcasing the efficiency of microbial processes in producing complex organic compounds .

Research Findings Summary Table

StudyFocusKey Findings
PD-L1 InhibitionLow nanomolar activity; enhances T-cell activation
Biocatalytic Synthesis>95% conversion rates using microbial strains
Chemical PropertiesEstablished molecular formula and purity

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Ethyl cis-4-hydroxytetrahydropyran-2-carboxylate, and how is stereochemical control achieved?

  • Methodological Answer : Synthesis typically involves ring-opening of epoxides or cyclization of diols under acidic catalysis. For stereochemical control, chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) are employed. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures removal of diastereomers . Confirmation of the cis configuration requires nuclear Overhauser effect (NOE) NMR or X-ray crystallography .

Q. How is the structural elucidation of Ethyl cis-4-hydroxytetrahydropyran-2-carboxylate performed?

  • Methodological Answer : A combination of techniques is used:

  • X-ray crystallography : Single-crystal datasets are refined using SHELXL (e.g., SHELX-97) to resolve bond angles and confirm the cis configuration .
  • NMR spectroscopy : 1^1H and 13^13C NMR assignments focus on coupling constants (e.g., 3JHH^3J_{HH} for axial-equatorial protons) and DEPT-135 for hydroxyl group identification .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Q. What safety protocols are critical when handling Ethyl cis-4-hydroxytetrahydropyran-2-carboxylate?

  • Methodological Answer :

  • Exposure control : Use fume hoods and PPE (nitrile gloves, lab coats, goggles) to mitigate risks of skin/eye irritation (GHS Category 2/2A) .
  • Spill management : Absorb spills with inert materials (e.g., vermiculite) and avoid aqueous rinses to prevent hydrolysis .
  • Storage : Store in airtight containers under nitrogen at 2–8°C to prevent oxidation .

Advanced Research Questions

Q. How can computational methods predict the reactivity of Ethyl cis-4-hydroxytetrahydropyran-2-carboxylate in nucleophilic substitutions?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model reaction pathways. Key parameters include:

  • Fukui functions to identify nucleophilic/electrophilic sites .
  • Transition state analysis using Gaussian or ORCA software to assess activation energies for ring-opening reactions .
  • Solvent effects are incorporated via the polarizable continuum model (PCM) .

Q. What strategies resolve discrepancies between spectroscopic and crystallographic data during structural validation?

  • Methodological Answer :

  • Cross-validation : Compare 1^1H NMR-derived coupling constants with X-ray torsion angles. For example, a mismatch in dihedral angles may indicate dynamic effects (e.g., ring puckering) .
  • Dynamic NMR : Variable-temperature experiments detect conformational exchange broadening, which may explain inconsistent NOE correlations .
  • Complementary techniques : Use IR spectroscopy to confirm ester carbonyl stretching (~1740 cm1^{-1}) and rule out tautomeric interferences .

Q. How do solvent polarity and proticity influence the reaction yield of Ethyl cis-4-hydroxytetrahydropyran-2-carboxylate synthesis?

  • Methodological Answer :

  • Solvent screening : Test aprotic solvents (e.g., THF, DCM) to minimize ester hydrolysis. Polar aprotic solvents (DMF, DMSO) stabilize transition states in cyclization steps but may reduce regioselectivity .
  • Kinetic studies : Monitor reaction progress via HPLC to correlate solvent dielectric constants with rate constants. For example, THF (ε = 7.5) often outperforms DCM (ε = 8.9) in stereoretentive reactions .

Q. What advanced techniques ensure enantiomeric purity in derivatives of Ethyl cis-4-hydroxytetrahydropyran-2-carboxylate?

  • Methodological Answer :

  • Chiral chromatography : Use Chiralpak® IA/IB columns with hexane/isopropanol mobile phases to separate enantiomers. Validate purity via circular dichroism (CD) .
  • Asymmetric catalysis : Employ Jacobsen’s thiourea catalysts for kinetic resolution during ester functionalization .
  • Crystallization-induced diastereomer resolution : Co-crystallize with chiral resolving agents (e.g., tartaric acid derivatives) .

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